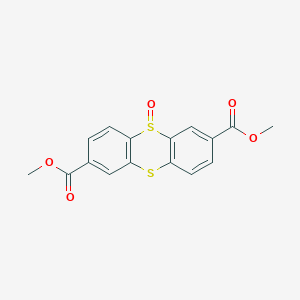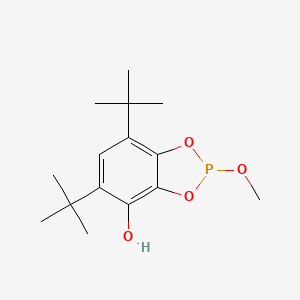
5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol is a complex organic compound characterized by its unique structure, which includes tert-butyl groups and a methoxy group attached to a benzodioxaphosphol ring
Métodos De Preparación
The synthesis of 5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions vary depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator, depending on the context .
Comparación Con Compuestos Similares
5,7-Di-tert-butyl-2-methoxy-2H-1,3,2-benzodioxaphosphol-4-ol can be compared with similar compounds such as:
4,4’-Di-tert-butyl-2,2’-dipyridyl: This compound shares the tert-butyl groups but differs in its core structure, which is based on a bipyridine ring.
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: This compound has a similar methoxy group and tert-butyl groups but features a different core structure involving a pyridine ring.
The uniqueness of this compound lies in its benzodioxaphosphol ring, which imparts distinct chemical properties and reactivity compared to these similar compounds.
Propiedades
Número CAS |
64000-93-7 |
|---|---|
Fórmula molecular |
C15H23O4P |
Peso molecular |
298.31 g/mol |
Nombre IUPAC |
5,7-ditert-butyl-2-methoxy-1,3,2-benzodioxaphosphol-4-ol |
InChI |
InChI=1S/C15H23O4P/c1-14(2,3)9-8-10(15(4,5)6)12-13(11(9)16)19-20(17-7)18-12/h8,16H,1-7H3 |
Clave InChI |
RXKPUSQGSLMRBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C2C(=C1O)OP(O2)OC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


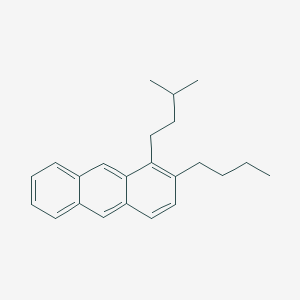
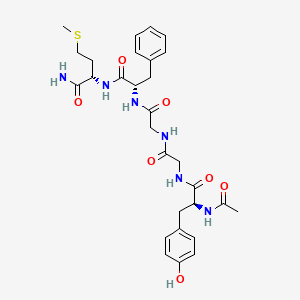




![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)
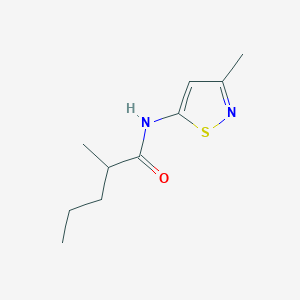


![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)

![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)
